
9,9-Diphenylxanthene
Overview
Description
9,9-Diphenylxanthene is an organic compound with the molecular formula C25H18O It belongs to the xanthene family, characterized by a tricyclic structure with two phenyl groups attached at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Diphenylxanthene typically involves the reaction of diphenylmethanol with phenol in the presence of a strong acid catalyst. One common method is the Friedel-Crafts alkylation, where diphenylmethanol reacts with phenol under acidic conditions to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 9,9-Diphenylxanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Xanthone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
Scientific Research Applications
9,9-Diphenylxanthene has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 9,9-Diphenylxanthene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Xanthone: A parent compound with a similar tricyclic structure but without the phenyl groups.
9,9-Bis(4-iodophenyl)xanthene: A derivative with iodine substituents on the phenyl rings.
Azaxanthones: Compounds with nitrogen atoms in the xanthene structure.
Uniqueness: 9,9-Diphenylxanthene is unique due to the presence of two phenyl groups at the 9th position, which imparts distinct chemical properties and reactivity.
Biological Activity
9,9-Diphenylxanthene is a compound belonging to the xanthene family, which has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound is characterized by two phenyl groups attached to the xanthene core. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with various molecular targets within cells. Research indicates that it may modulate specific signaling pathways that are crucial in cancer progression and inflammation. The presence of phenyl groups enhances its binding affinity to biological molecules, potentially leading to its observed therapeutic effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Inhibition of Hepatocellular Carcinoma : Compounds related to xanthene derivatives have shown significant inhibition against Hep G2 cells, with IC50 values indicating strong efficacy (e.g., IC50 = 161.3 ± 41 nM) for certain analogues .
- Structure-Activity Relationship (SAR) : Ongoing research aims to better understand how variations in the xanthene structure affect biological activity, which could lead to the development of more effective anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy:
- Cyclooxygenase-2 (COX-2) Inhibition : Some derivatives have demonstrated potent inhibition of COX-2, a key enzyme in inflammatory processes. For example, certain compounds showed IC50 values as low as 4.37 ± 0.78 nM .
- Potential Applications : Given these properties, there is significant interest in exploring this compound as a therapeutic agent for inflammatory diseases .
Study on Antimicrobial Activity
A study investigated various xanthone derivatives for their antimicrobial properties. Although primarily focused on other xanthone compounds, it provides insights into the broader class's potential. Compounds were tested against multiple bacterial strains and fungi, revealing that halogenated derivatives exhibited enhanced antibacterial activity .
Compound | Antibacterial Activity | MIC (µg/mL) |
---|---|---|
Compound 1 | Effective against E. coli | 32 |
Compound 2 | Effective against S. aureus | 16 |
Compound 3 | Effective against C. albicans | 128 |
This table illustrates the varying degrees of effectiveness among different xanthone derivatives.
Properties
IUPAC Name |
9,9-diphenylxanthene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-9-17-23(21)26-24-18-10-8-16-22(24)25/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYAGEJQCXTMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403072 | |
Record name | 9,9-diphenylxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102892-77-3 | |
Record name | 9,9-diphenylxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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